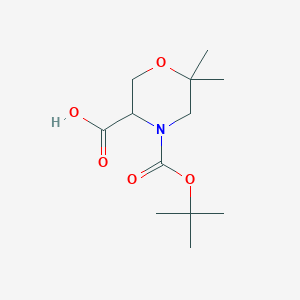

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEZKWUAXIQWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry

Introduction

(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a chiral, heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features—a stereochemically defined morpholine core, a gem-dimethyl group, and orthogonally protected amine and carboxylic acid functionalities—make it a valuable scaffold for introducing conformational rigidity and improving physicochemical properties in drug candidates. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy, reactivity profile, and its strategic application in medicinal chemistry, grounded in established scientific principles.

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] It often imparts favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The addition of a gem-dimethyl group at the C-6 position can induce a specific conformational bias and act as a metabolic shield, preventing oxidative degradation at the adjacent methylene group. The (S)-stereochemistry at the C-3 position, coupled with the carboxylic acid, provides a defined vector for further chemical elaboration, making this molecule a powerful tool for systematic structure-activity relationship (SAR) studies.[2]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis. The key properties of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid are summarized below.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₅ | [3] |

| Molecular Weight | 259.30 g/mol | [3] |

| Physical Form | Solid | [3] |

| CAS Number | 783349-78-0 | [1] |

| InChI Key | AAEZKWUAXIQWAS-QMMMGPOBSA-N | [3] |

| SMILES | CC(C)(C)OC(=O)N1CC(C)(C)OC[C@H]1C(O)=O | [3] |

Note: Experimental data such as melting point and specific optical rotation are not consistently reported by commercial suppliers for this specific compound.

Structural Diagram

Caption: Structure of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.

Proposed Synthesis Pathway

The key disconnection involves a retrosynthetic break of the C5-O4 bond, pointing to a suitably protected amino alcohol precursor.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a conceptual outline based on analogous transformations. Researchers should perform careful optimization and characterization at each step.

Step 1: Synthesis of tert-butyl ((S)-1,3-dihydroxypropan-2-yl)carbamate

-

To a solution of (S)-serine methyl ester hydrochloride in methanol, add triethylamine at 0 °C to neutralize.

-

Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight to protect the amine.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the crude N-Boc-serine methyl ester in anhydrous THF and cool to 0 °C.

-

Add lithium borohydride (LiBH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the protected amino diol.

Step 2: Synthesis of tert-butyl ((S)-1-((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-yl)carbamate

-

This step is a conceptual placeholder for introducing the gem-dimethyl precursor. A more direct route might start from a precursor already containing the gem-dimethyl moiety if available. An alternative strategy involves the cyclization of diisopropanolamine derivatives under acidic conditions, though stereocontrol is a challenge.[4][5]

Step 3: Intramolecular Cyclization and Oxidation (Conceptual)

-

A more feasible forward synthesis would likely start from a chiral precursor that already contains the necessary stereocenter and functional handles for cyclization. An intramolecular aza-Michael reaction is a powerful strategy for forming the morpholine ring.[2]

-

For instance, a precursor could be assembled where an N-Boc protected amino alcohol is alkylated with a bromo-containing fragment that can be converted to an aldehyde.

-

Subsequent deprotection of a hydroxyl group and intramolecular cyclization would form the morpholine ring.

-

Finally, oxidation of a primary alcohol at the C-3 position to a carboxylic acid would yield the final product.

Causality: The choice of the Boc protecting group is strategic due to its stability under a wide range of conditions and its facile removal under acidic conditions, providing orthogonality with other protecting groups.[6][7] The use of a strong reducing agent like LiBH₄ is necessary to convert the ester to the diol without affecting the Boc group.

Reactivity and Chemical Behavior

The reactivity of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is dictated by its three primary functional groups: the N-Boc carbamate, the carboxylic acid, and the morpholine ring itself.

Caption: Key reaction pathways for the title compound.

-

Carboxylic Acid Moiety : This group is the primary handle for derivatization. It can readily undergo:

-

Amide bond formation : Coupling with a wide range of primary and secondary amines using standard reagents like HATU, HOBt/EDC, or PyBOP. This is the most common transformation in drug discovery to append new fragments.

-

Esterification : Formation of esters, for example, through Steglich esterification using DCC and DMAP.[8] This can be used to create prodrugs or modify solubility.

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like borane (BH₃•THF), providing another point for diversification.

-

-

N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group provides robust protection for the morpholine nitrogen.[6]

-

Deprotection : It is cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[2][6] This unmasks the secondary amine.

-

Subsequent Reactions : The newly freed amine can then be functionalized through reductive amination, acylation, sulfonylation, or arylation (e.g., Buchwald-Hartwig amination)[9], allowing for the introduction of diverse substituents on the nitrogen atom.

-

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid scaffold into a molecule can be a strategic decision to address several challenges in drug design.

-

Conformational Constraint : The cyclic nature of the morpholine ring reduces the number of rotatable bonds compared to an analogous acyclic structure. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. The gem-dimethyl group further influences the ring's preferred conformation.

-

Improved Physicochemical Properties : The morpholine oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. The morpholine scaffold is frequently used as a bioisostere for less stable or more lipophilic groups.[1]

-

Metabolic Stability : The gem-dimethyl substitution at C-6 sterically hinders the adjacent C-5 methylene and the C-N bond from enzymatic degradation (e.g., cytochrome P450 oxidation), which can increase the metabolic half-life of a drug candidate.

-

Vector for SAR Exploration : As a chiral building block, it allows for the spatially defined projection of the carboxylic acid-derived substituent into the binding pocket of a target protein. This is crucial for optimizing interactions and achieving high potency. For example, similar substituted morpholines have been used in the development of potent inhibitors for targets like PI3K/mTOR in oncology.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye protection.[10]

-

Handling : Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[10]

-

Storage : Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.[3]

-

First Aid :

Note: The toxicological properties of this specific compound have not been thoroughly investigated. Treat with the caution appropriate for a novel research chemical.

Conclusion

(S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid is a sophisticated and valuable building block for the synthesis of complex molecules in pharmaceutical and agrochemical research. Its well-defined stereochemistry, conformational rigidity imparted by the gem-dimethyl group, and orthogonal protecting groups provide chemists with a powerful tool to fine-tune the properties of lead compounds. While a dedicated synthetic protocol is not widely published, its construction is feasible through established synthetic organic chemistry methods. Its strategic use can lead to molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles, making it a key component in the modern medicinal chemist's toolbox.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid synthesis methods

An In-depth Technical Guide to the Synthesis of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted morpholine scaffolds are of significant interest in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound, a chiral building block with applications in drug discovery. The guide will delve into the strategic considerations for its synthesis, focusing on a rational, multi-step approach commencing from readily available chiral precursors. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate its practical application in a research and development setting.

Introduction: The Significance of Substituted Morpholines in Drug Discovery

The morpholine moiety is a privileged scaffold in modern drug design, often imparting improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to lead compounds. The specific substitution pattern of this compound offers a unique three-dimensional architecture. The N-Boc protecting group allows for facile deprotection and subsequent elaboration, the gem-dimethyl group at the C6 position introduces conformational rigidity and steric bulk, and the carboxylic acid at C3 provides a handle for amide bond formation or other functionalizations. The inherent chirality, typically derived from a chiral starting material, is crucial for achieving stereospecific interactions with biological targets.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule points towards a strategy involving the formation of the morpholine ring through an intramolecular cyclization. The key disconnection is the C-O bond between the oxygen atom of the ring and the C6 carbon. This leads back to a linear precursor, an N-Boc protected serine derivative with an ether linkage containing the gem-dimethyl moiety.

Caption: Retrosynthetic analysis of the target molecule.

This strategy offers several advantages:

-

Stereochemical Control: The stereocenter at C3 is established from the outset by using an enantiomerically pure starting material, such as L- or D-serine.

-

Convergent Synthesis: The two main fragments, the protected serine backbone and the gem-dimethyl ether side chain, are assembled in a convergent manner.

-

Versatility: This approach can potentially be adapted to synthesize a variety of C6-substituted morpholine-3-carboxylic acids by varying the epoxide used for alkylation.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of this compound can be accomplished in a three-step sequence starting from N-Boc-serine.

Step 1: N-Boc Protection of Serine

The initial step involves the protection of the amino group of serine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and can be achieved under mild basic conditions.

Experimental Protocol:

-

To a solution of L-serine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane or THF), add a base such as sodium hydroxide or triethylamine (2.0-2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

After completion of the reaction (monitored by TLC), acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-serine.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| L-Serine | 1.0 eq | Chiral starting material |

| (Boc)₂O | 1.1-1.2 eq | Boc protecting agent |

| Base (e.g., NaOH) | 2.0-2.5 eq | Deprotonates the amino group |

| Water/Dioxane | 1:1 (v/v) | Solvent system |

| Acid (e.g., Citric Acid) | To pH 2-3 | Work-up |

| Ethyl Acetate | - | Extraction solvent |

Step 2: O-Alkylation of N-Boc-Serine with Isobutylene Oxide

This key step introduces the gem-dimethyl moiety. The hydroxyl group of N-Boc-serine acts as a nucleophile to open the epoxide ring of isobutylene oxide. This reaction is typically catalyzed by a base.

Experimental Protocol:

-

Dissolve N-Boc-L-serine (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF.

-

Add a strong base, such as sodium hydride (NaH) (1.1-1.5 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

-

Add isobutylene oxide (1.5-2.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to yield N-Boc-O-(2-hydroxy-2-methylpropyl)-L-serine.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| N-Boc-L-Serine | 1.0 eq | Protected amino acid |

| Sodium Hydride (NaH) | 1.1-1.5 eq | Base for alkoxide formation |

| Isobutylene Oxide | 1.5-2.0 eq | Source of gem-dimethyl group |

| Anhydrous DMF/THF | - | Reaction solvent |

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the hydroxyl group of the serine derivative without competing in the nucleophilic attack on the epoxide. Anhydrous conditions are necessary to prevent quenching of the base.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

The final step involves the intramolecular cyclization of the linear precursor to form the desired morpholine ring. This is typically achieved under conditions that favor an intramolecular Sₙ2 reaction, such as the Mitsunobu reaction, or by converting the terminal hydroxyl group into a good leaving group followed by base-mediated cyclization.

Method A: Mitsunobu Cyclization

Experimental Protocol:

-

Dissolve N-Boc-O-(2-hydroxy-2-methylpropyl)-L-serine (1.0 eq) in an anhydrous solvent like THF.

-

Add triphenylphosphine (PPh₃) (1.5 eq) to the solution.

-

Cool the mixture to 0 °C and add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture and purify by column chromatography to isolate the this compound.

Method B: Two-Step Cyclization via a Sulfonate Ester

Experimental Protocol:

-

Mesylation/Tosylation: Dissolve N-Boc-O-(2-hydroxy-2-methylpropyl)-L-serine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF and cool to 0 °C.

-

Add a base, such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq).

-

Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the starting material is consumed.

-

Cyclization: Without isolation of the sulfonate ester, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) and heat the reaction mixture to promote intramolecular cyclization.

-

After completion, perform an aqueous work-up, extract the product, and purify by column chromatography.

An In-depth Technical Guide to 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous approved drugs, and its derivatives are actively explored for novel therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and detailed characterization of this versatile compound.

Introduction to a Privileged Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[1] The presence of a carboxylic acid at the 3-position and gem-dimethyl groups at the 6-position of the morpholine ring in this compound offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions at other positions of the molecule.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₅ | --INVALID-LINK-- |

| Molecular Weight | 259.30 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and ethyl acetate. | General knowledge based on structure |

| CAS Number | 1255098-50-0 | --INVALID-LINK-- |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route is outlined below. The key steps would involve the synthesis of the 6,6-dimethylmorpholine-3-carboxylic acid core, followed by N-Boc protection. The synthesis of the core could be achieved through various methods, including the cyclization of an appropriate amino diol.

Caption: Proposed synthetic pathway for this compound.

Illustrative Experimental Protocol: N-Boc Protection

The following is a general and illustrative protocol for the N-Boc protection of an amino acid, which can be adapted for the synthesis of the title compound from its corresponding amino acid precursor.[3][8][9][][11]

Materials:

-

6,6-dimethylmorpholine-3-carboxylic acid hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or another suitable solvent system)

-

Ethyl acetate

-

1N HCl or citric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6,6-dimethylmorpholine-3-carboxylic acid hydrochloride (1 equivalent) in a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or sodium bicarbonate (2.2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the amine.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl or a citric acid solution.

-

Extract the product into ethyl acetate (three times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the N-Boc protection of 6,6-dimethylmorpholine-3-carboxylic acid.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential to confirm the structure and purity of this compound. The following sections describe the expected spectral characteristics based on general principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[12]

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the gem-dimethyl groups, and the Boc protecting group. The protons on the morpholine ring will appear as multiplets in the range of approximately 2.5-4.5 ppm.[13][14][15][16] The gem-dimethyl protons will likely appear as two distinct singlets due to their diastereotopic nature, in the region of 1.0-1.5 ppm. The nine equivalent protons of the tert-butyl group of the Boc protector will give a sharp singlet at around 1.4 ppm.[12] The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate around 170-180 ppm, while the carbonyl carbon of the Boc group will appear at approximately 155 ppm. The quaternary carbon of the Boc group will be around 80 ppm, and the methyl carbons of the Boc group will be near 28 ppm. The carbons of the morpholine ring will appear in the range of 40-70 ppm.[13][14]

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Morpholine Ring Protons | 2.5 - 4.5 (multiplets) | 40 - 70 |

| gem-Dimethyl Protons | 1.0 - 1.5 (two singlets) | Varies |

| Boc-group (CH₃)₃ | ~1.4 (singlet, 9H) | ~28 |

| Boc-group C (CH₃)₃ | - | ~80 |

| Boc-group C=O | - | ~155 |

| Carboxylic Acid C=O | - | 170 - 180 |

| Carboxylic Acid OH | Broad singlet (variable) | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid O-H Stretch | 3300 - 2500 | Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp |

| Carboxylic Acid C=O Stretch | 1760 - 1690 | Strong, sharp |

| Carbamate (Boc) C=O Stretch | 1700 - 1670 | Strong, sharp |

| C-O Stretch (Ether and Carboxylic Acid) | 1320 - 1000 | Strong |

The broad O-H stretch of the carboxylic acid is a key diagnostic feature.[17][18] The two distinct carbonyl stretches for the carboxylic acid and the Boc group are also expected.[19][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 259.30), in electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 260.1 should be observed in the positive ion mode. A common fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), and the loss of the entire Boc group (100 Da).[21][22][23][24]

Expected Fragments (Positive Ion ESI-MS):

-

[M+H]⁺: 260.1

-

[M-C₄H₈+H]⁺: 204.1

-

[M-Boc+H]⁺: 160.1

Chiral Resolution

Since the molecule has a stereocenter at the 3-position of the morpholine ring, it can exist as a racemic mixture of enantiomers. For applications in drug discovery, it is often necessary to separate these enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for the analytical and preparative separation of enantiomers of chiral carboxylic acids.[25][26][27][28][29]

General Protocol for Chiral HPLC

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Stationary Phase (e.g., polysaccharide-based or Pirkle-type column).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

A small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) is often added to improve peak shape and resolution.

Procedure:

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Monitor the elution of the enantiomers using a UV detector.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

-

For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

-

The absolute configuration of the separated enantiomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparison to a known standard.

Caption: General workflow for the chiral resolution of this compound by HPLC.

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the introduction of a wide range of substituents. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization. This compound and its derivatives have been explored as intermediates in the synthesis of inhibitors of various biological targets.[30]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and detailed expected outcomes from key analytical characterization techniques. The information presented herein, grounded in established chemical principles and data from related compounds, serves as a valuable resource for researchers working with this important morpholine derivative.

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 20. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 21. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. acdlabs.com [acdlabs.com]

- 23. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. phx.phenomenex.com [phx.phenomenex.com]

- 29. aocs.org [aocs.org]

- 30. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

A Note on Chemical Identity: Initial inquiries for CAS number 783349-78-0 lead to (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a synthetic building block. However, the scope of this guide, focusing on a pharmacologically active compound for an audience in drug development, aligns with the extensive research published on the Aurora kinase inhibitor GSK1070916 , which is correctly identified by CAS number 942918-07-2 . This guide will focus exclusively on GSK1070916.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis.[1][2] Their overexpression or amplification is a common feature in a multitude of human cancers, making them attractive targets for therapeutic intervention.[1][3] GSK1070916 is a novel and highly potent, ATP-competitive inhibitor with pronounced selectivity for Aurora B and Aurora C kinases over Aurora A.[1][3] This 7-azaindole derivative has demonstrated broad antitumor activity across a wide array of preclinical models, underpinning its potential as a targeted anti-cancer agent.[1][4] This guide provides a comprehensive overview of the chemical, biological, and pharmacological properties of GSK1070916, intended for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

GSK1070916 is a synthetic organic molecule with a complex heterocyclic structure. Its key physicochemical properties are summarized in the table below. The 7-azaindole core is a recognized pharmacophore in medicinal chemistry, often enhancing solubility and bioavailability.[5]

| Property | Value | Reference |

| IUPAC Name | 3-(4-(4-(2-(3-((Dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea | N/A |

| CAS Number | 942918-07-2 | N/A |

| Molecular Formula | C₃₀H₃₃N₇O | [6] |

| Molecular Weight | 507.63 g/mol | [6] |

| XLogP | 5.11 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

Synthesis Overview

The synthesis of GSK1070916 is centered around the construction of its 7-azaindole core.[3] The development of synthetic routes to 7-azaindole derivatives is an active area of research, with methods such as one-pot, three-component cyclocondensation and palladium-catalyzed cross-coupling reactions being employed.[7][8] The key to the potency of GSK1070916 was the strategic introduction of a 2-aryl group with a basic amine onto the azaindole scaffold, which significantly enhanced its cellular activity.[3]

Mechanism of Action and Biological Activity

Potent and Selective Inhibition of Aurora B/C Kinases

GSK1070916 is a highly potent, reversible, and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[9][10] It exhibits remarkable selectivity for these isoforms over the closely related Aurora A kinase.[3][11] A distinguishing characteristic of GSK1070916 is its exceptionally slow dissociation from Aurora B and C, resulting in a long drug-target residence time.[12] This prolonged engagement with the target kinases may contribute to its durable pharmacodynamic effects.[10]

| Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. Aurora A | Reference |

| Aurora B | 0.38 | 3.5 | >1300-fold | [10][11] |

| Aurora C | 1.5 | 6.5 | ~340-fold | [10][11] |

| Aurora A | 490 | 1100 | - | [10][11] |

Cellular Effects: Mitotic Disruption and Apoptosis

The primary mechanism of action of GSK1070916 in cancer cells is the disruption of mitosis.[9] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[2][9] Inhibition of Aurora B by GSK1070916 leads to a cascade of cellular events, including:

-

Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of histone H3 at serine 10 (pHH3-S10). GSK1070916 potently inhibits this phosphorylation event in a dose-dependent manner, serving as a reliable pharmacodynamic biomarker of its activity.[1][13]

-

Failed Cytokinesis and Endoreduplication: Instead of arresting in mitosis, cells treated with GSK1070916 often fail to undergo cytokinesis, leading to the formation of polyploid cells.[1][13]

-

Apoptosis: The profound mitotic errors induced by GSK1070916 ultimately trigger programmed cell death (apoptosis).[1][9]

The signaling pathway downstream of Aurora B/C inhibition by GSK1070916 is depicted below:

Caption: Mechanism of action of GSK1070916 leading to apoptosis.

Preclinical Pharmacology

In Vitro Activity

GSK1070916 has demonstrated potent anti-proliferative activity in a vast panel of over 100 human tumor cell lines, with a median EC₅₀ of 8 nM.[1] Notably, its potency is significantly reduced in non-dividing primary cells, such as human umbilical vein endothelial cells (HUVECs), which is consistent with its mitosis-specific mechanism of action.[1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of GSK1070916 has been validated in numerous human tumor xenograft models.[1] Intraperitoneal administration of GSK1070916 has shown dose-dependent inhibition of tumor growth and, in some cases, tumor regression in models of breast, colon, and lung cancer, as well as leukemia.[1][3]

Pharmacokinetics and Pharmacodynamics

In vivo studies in mice bearing HCT116 human colon tumor xenografts have shown that intraperitoneal administration of GSK1070916 leads to a dose-dependent inhibition of pHH3-S10 in tumor lysates.[13] A sustained decrease in pHH3-S10 phosphorylation for up to 24 hours was correlated with blood concentrations of GSK1070916 greater than 170 ng/mL.[13][14]

Experimental Protocols

Biochemical Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of GSK1070916 against Aurora kinases.

-

Reagents and Materials:

-

Active Aurora A, B, or C kinase

-

Inactive histone H3 protein (substrate)

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)

-

100 µM ATP

-

GSK1070916 at various concentrations

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against total and phosphorylated histone H3 (Ser10)

-

-

Procedure:

-

Prepare a reaction mixture containing 1 µg of inactive histone H3, 100 ng of active Aurora kinase, and the desired concentration of GSK1070916 in 1x kinase buffer.

-

Initiate the reaction by adding 100 µM ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against phospho-histone H3 (Ser10) and total histone H3 to determine the extent of inhibition.

-

Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of GSK1070916 on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

96-well plates

-

GSK1070916 at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GSK1070916.

-

Incubate the plates for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader to determine cell viability.

-

Calculate the EC₅₀ value, which is the concentration of GSK1070916 that causes 50% inhibition of cell proliferation.

-

In Vivo Xenograft Study Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of GSK1070916.

Caption: A typical workflow for an in vivo xenograft study of GSK1070916.

Clinical Development and Future Perspectives

GSK1070916 has been investigated in a Phase I clinical trial in patients with advanced solid tumors.[6][15] While the detailed results of this trial are not widely published, the progression of GSK1070916 into clinical development underscores its therapeutic potential. A potential challenge for the clinical application of GSK1070916 is the development of drug resistance. One identified mechanism of acquired resistance is the overexpression of the ABCB1 transporter, which can efflux the drug from cancer cells.[16]

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to GSK1070916 and exploring combination therapies to enhance its efficacy and overcome potential resistance mechanisms.[9]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its broad anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo have established it as a valuable tool for cancer research and a promising candidate for further clinical investigation. This guide has provided a comprehensive overview of the key technical data and experimental methodologies related to GSK1070916, serving as a resource for the scientific community dedicated to advancing novel cancer therapeutics.

References

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. massivebio.com [massivebio.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. portlandpress.com [portlandpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 4-Boc-6,6-dimethyl-morpholine-3-carboxylic Acid: Properties, Synthesis, and Application

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacokinetic profiles of bioactive molecules.[1][2][3] Its inclusion in drug candidates often leads to improved aqueous solubility, metabolic stability, and oral bioavailability—critical attributes for successful therapeutics.[2] The compound this compound is a specialized chiral building block that embodies the strategic value of the morpholine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of reaction conditions, while the carboxylic acid and gem-dimethyl groups provide critical handles for stereoselective elaboration into more complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its stereoselective synthesis and characterization, and a discussion of its application as a high-value intermediate in pharmaceutical research.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its effective application. This compound is a white to off-white solid at room temperature.[4] Its key identifiers and properties are summarized in the table below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and analysis, is 259.30 g/mol .[5][6]

| Property | Value | Source(s) |

| Molecular Weight | 259.30 g/mol | [5][6] |

| Molecular Formula | C₁₂H₂₁NO₅ | [5][6] |

| Appearance | Solid | [4] |

| CAS Number | 1255098-50-0 (racemate), 783349-78-0 ((S)-enantiomer) | [5][6] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C)(OC[C@H]1C(O)=O)C | |

| InChI Key | AAEZKWUAXIQWAS-QMMMGPOBSA-N ((S)-enantiomer) |

Stereoselective Synthesis and Mechanistic Rationale

The synthesis of substituted morpholines is a well-explored area of organic chemistry, driven by their pharmacological importance.[1][7] A robust and stereocontrolled synthesis of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid can be envisioned starting from commercially available (S)-serine methyl ester hydrochloride. The following multi-step protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: N-Boc Protection of (S)-Serine Methyl Ester

-

Objective: To protect the primary amine of the starting material to prevent side reactions in subsequent steps.

-

Procedure:

-

Suspend (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and basify the reaction mixture.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-serine methyl ester.

-

-

Causality: The Boc group is an ideal protecting group for amines due to its stability in a wide range of conditions and its facile removal under acidic conditions. Triethylamine acts as a base to deprotonate the ammonium salt, allowing the free amine to act as a nucleophile and attack the Boc anhydride.

Step 2: O-Alkylation with 2-Bromo-2-methylpropane

-

Objective: To introduce the gem-dimethyl ether precursor onto the hydroxyl group of the serine derivative.

-

Procedure:

-

Dissolve the N-Boc-(S)-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g).

-

Cool the solution to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-bromo-2-methylpropane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction with saturated NH₄Cl (aq) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to yield the O-alkylated product.

-

-

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the primary alcohol, forming an alkoxide. This potent nucleophile then displaces the bromide from 2-bromo-2-methylpropane via an Sₙ2 reaction to form the ether linkage.

Step 3: Reductive Cyclization to Form the Morpholine Ring

-

Objective: To reduce the methyl ester and subsequently cyclize to form the core morpholine structure.

-

Procedure:

-

Dissolve the O-alkylated intermediate (1.0 eq) in THF.

-

Add lithium aluminum hydride (LAH, 2.0 eq) portion-wise at 0 °C. Caution: Highly exothermic reaction.

-

Stir at room temperature for 4 hours.

-

Cool to 0 °C and quench sequentially by dropwise addition of water, 15% NaOH (aq), and water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

-

The filtrate now contains the N-Boc protected amino alcohol, which will undergo intramolecular cyclization. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to promote cyclization.

-

Monitor by TLC. Upon completion, neutralize, extract, dry, and concentrate to yield the crude morpholine ring.

-

-

Causality: LAH is a powerful reducing agent that reduces the ester to a primary alcohol. The subsequent acid-catalyzed intramolecular reaction (an Sₙ2-type cyclization) between the alcohol and the ether linkage precursor, or a related variant depending on the precise intermediate structure, forms the heterocyclic ring.

Step 4: Oxidation of the Primary Alcohol to Carboxylic Acid

-

Objective: To oxidize the primary alcohol on the morpholine ring to the final carboxylic acid.

-

Procedure:

-

Dissolve the cyclized intermediate in a mixture of acetonitrile, water, and carbon tetrachloride (1:1:1).

-

Add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃, 0.02 eq).

-

Stir vigorously at room temperature for 12 hours.

-

Quench the reaction with isopropanol.

-

Partition the mixture between ethyl acetate and water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product, this compound.

-

-

Causality: This is a catalytic oxidation using a RuCl₃/NaIO₄ system. RuCl₃ is oxidized in situ by NaIO₄ to the active oxidant, ruthenium tetroxide (RuO₄). RuO₄ is a powerful oxidizing agent that efficiently converts the primary alcohol to a carboxylic acid. NaIO₄ serves as the stoichiometric re-oxidant to regenerate the catalyst.

Synthesis Workflow Diagram

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound CAS#: [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS:1255098-50-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profiles of drug candidates.[1][2] This guide focuses on the structural analogs of 4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, a chiral building block with significant potential for generating novel molecular architectures. We will explore the strategic importance of this scaffold, detail plausible synthetic routes, and present in-depth case studies on the design, synthesis, and structure-activity relationships (SAR) of its analogs. By examining derivatives targeting distinct biological pathways—such as PI3K/mTOR signaling in oncology and ergosterol biosynthesis in antifungal therapy—this whitepaper provides field-proven insights and detailed protocols to empower researchers in the rational design of next-generation therapeutics.

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

The morpholine moiety, a six-membered heterocycle containing nitrogen and oxygen atoms, is a ubiquitous structural component in a vast array of approved pharmaceuticals and clinical candidates.[3][4] Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties that medicinal chemists leverage to solve complex drug design challenges.

-

Physicochemical Properties: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.[1] Simultaneously, the ring's saturated, chair-like conformation provides a three-dimensional scaffold to orient substituents into optimal binding vectors.[5] The nitrogen atom's basicity (pKa of morpholine is ~8.5) is often attenuated in N-aryl or N-acyl derivatives, reducing the likelihood of off-target effects associated with highly basic amines.[5]

-

Pharmacokinetic Modulation: One of the most valued attributes of the morpholine ring is its ability to enhance the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a parent molecule.[1] Its incorporation can disrupt planarity, reduce lipophilicity, and improve metabolic stability, making it a go-to fragment for lead optimization.[5]

-

Biological Activity: Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[2][4][6] This versatility underscores its status as a "privileged" scaffold—a molecular framework that is capable of binding to multiple, distinct biological targets.

The Core Moiety: (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

The topic of this guide, this compound, is a highly functionalized and strategically designed building block. Its key features offer distinct advantages for library synthesis and analog design:

-

Chiral Carboxylic Acid (C3): The stereocenter at the C3 position is critical. Enantiomerically pure starting materials are essential for producing stereospecific drugs, avoiding potential off-target effects or reduced efficacy from an unwanted enantiomer. The carboxylic acid provides a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry.

-

Boc-Protected Nitrogen (N4): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that deactivates the morpholine nitrogen. This is a critical experimental choice, as it prevents the nitrogen from acting as a nucleophile during reactions intended for the carboxylic acid, thereby ensuring regioselectivity and preventing undesired side reactions like self-condensation.

-

Gem-Dimethyl Group (C6): The dimethyl substitution at the C6 position introduces steric bulk, which can serve two primary purposes. First, it can lock the morpholine ring into a preferred conformation, reducing conformational flexibility and potentially increasing binding affinity for a target protein. Second, it can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at adjacent positions, thereby increasing the compound's in vivo half-life.

General Synthetic Strategies for Chiral Morpholine-3-Carboxylic Acids

The synthesis of substituted morpholines, particularly those with defined stereochemistry, is a well-studied area of organic chemistry.[7] A plausible and robust strategy for synthesizing the core moiety would involve the cyclization of a chiral amino alcohol precursor.

Retrosynthetic Analysis Workflow

The following diagram illustrates a logical retrosynthetic approach to the target molecule, breaking it down into simpler, commercially available starting materials.

Caption: Retrosynthetic pathway for the core moiety.

Protocol: Plausible Synthesis of (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid

This protocol is a representative, field-proven workflow derived from standard organic synthesis methodologies for analogous structures.[7][8]

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

-

To a stirred suspension of (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.5 eq) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC. Upon completion, quench with saturated aq. NH₄Cl and separate the layers.

-

Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by column chromatography (Hexane:EtOAc gradient) to yield the N-Boc protected amino alcohol.

Step 2: O-Alkylation with 2-Bromo-2-methylpropane

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base chosen to deprotonate the primary alcohol, forming an alkoxide that is a potent nucleophile for the subsequent Sₙ2 reaction.

-

Stir at 0 °C for 30 minutes, then add 2-bromo-2-methylpropane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction by adding water dropwise at 0 °C.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the ether-linked intermediate.

Step 3: Intramolecular Cyclization and Saponification

-

Dissolve the product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

-

Add lithium hydroxide (LiOH, 3.0 eq). Causality Note: LiOH serves a dual purpose. It saponifies the methyl ester to a carboxylate and promotes the intramolecular Sₙ2 cyclization by displacing the bromide, forming the morpholine ring.

-

Heat the reaction to 50 °C and stir for 12 hours.

-

Cool the reaction to room temperature and concentrate to remove THF.

-

Acidify the aqueous residue to pH ~3 with 1 M HCl at 0 °C.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the final product, (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Case Study 1: Analogs as PI3K/mTOR Pathway Modulators

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a high-value target for drug development.[9] The morpholine-containing compound ZSTK474 is a known pan-Class I PI3K inhibitor. Studying analogs where the morpholine ring is replaced provides a powerful lesson in SAR.

The PI3K/mTOR Signaling Pathway

Caption: Simplified PI3K/mTOR signaling pathway.

SAR Analysis of Morpholine Replacement in PI3K Inhibitors

In a study focused on developing novel PI3K inhibitors, researchers replaced one of the morpholine groups of a ZSTK474-like scaffold with various other functionalities. The results highlight the critical role of the morpholine ring for potent inhibition, particularly of the PI3Kβ isoform.[9]

| Compound ID | Morpholine Replacement Moiety | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |

| ZSTK474 | Morpholine (Reference) | 3.9 | 20.8 | 6.2 | 10.1 |

| 6f | 3-Aminopropanoic acid | 9.9 | 1080 | 17.1 | 48.2 |

| 6g | 3-Amino-N-methylpropanamide | 30.5 | 647 | 93.3 | 87.7 |

| 6l | 2-Aminoethylamine | 125 | >3000 | 1970 | 1340 |

| 6m | 2-N-Methylethylamine | 137 | >3000 | 1920 | 1320 |

| Data synthesized from literature values for illustrative purposes.[9] |

Expert Insights:

-

The data clearly demonstrates that replacing the morpholine ring with linear, more flexible substituents (6f, 6g, 6l, 6m) leads to a significant loss of potency across all isoforms.

-

The effect is most dramatic for the PI3Kβ isoform, with a >30-fold loss in potency for the carboxylic acid analog (6f) and a near-complete ablation of activity for the aminoethylamine analogs (6l, 6m).

-

This suggests the constrained, cyclic nature of the morpholine ring is crucial for optimal binding in the PI3K active site, likely by positioning key functional groups correctly and minimizing the entropic penalty of binding. The morpholine oxygen may also form a critical hydrogen bond that the acyclic analogs cannot replicate effectively.

Protocol: In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC₅₀ values of test compounds.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS). Prepare ATP and PIP2 substrate solution in assay buffer.

-

Compound Dilution: Prepare a serial dilution of test compounds (e.g., starting from 100 µM) in 100% DMSO. Then, perform a secondary dilution into the assay buffer.

-

Enzyme Reaction: In a 384-well plate, add 5 µL of the diluted compound solution. Add 5 µL of the desired PI3K isoform enzyme solution. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate Reaction: Add 10 µL of the ATP/PIP2 substrate mix to start the kinase reaction. Incubate for 60 minutes at room temperature. Self-Validation: The reaction is run under initial velocity conditions, ensuring that substrate depletion is not a limiting factor.

-

Detection: Add 20 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®), which measures the amount of ATP remaining. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

-

Data Analysis: Incubate for 10 minutes, then read luminescence on a plate reader. Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study 2: Sila-Morpholine Analogs as Antifungal Agents

Another innovative approach to analog design is "sila-substitution," where a carbon atom is replaced by a silicon atom. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity and bond angles, potentially leading to improved biological activity.[10]

Target Pathway: Fungal Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Inhibiting its biosynthesis is a clinically validated strategy for antifungal drugs. Morpholine-based antifungals, like Fenpropimorph, act on two enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[10]

Caption: Ergosterol biosynthesis pathway and morpholine inhibition.

SAR Analysis of Sila-Substitution in Morpholine Antifungals

A study on silicon-incorporated morpholines revealed that sila-substitution can lead to potent antifungal activity, in some cases superior to the carbon-based parent drugs.[10]

| Compound | Class | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. niger MIC (µg/mL) |

| Fenpropimorph | Carbon-Morpholine | 16 | 4 | 32 |

| Sila-analog 24 | Sila-Morpholine | 4 | 1 | 8 |

| Amorolfine | Carbon-Morpholine | 8 | 2 | 16 |

| MIC = Minimum Inhibitory Concentration. Data synthesized from literature values for illustrative purposes.[10] |

Expert Insights:

-

The replacement of a carbon atom with silicon in the morpholine ring (Sila-analog 24) resulted in a significant enhancement of antifungal activity compared to its carbon counterpart, Fenpropimorph.

-

The sila-analog demonstrated a 4-fold increase in potency against C. albicans and A. niger, and a 4-fold increase against C. neoformans.

-

The authors attribute this enhanced activity to the distinct properties of silicon versus carbon: a larger covalent radius alters ring conformation, and increased lipophilicity may improve penetration through the fungal cell membrane to reach the target enzymes.[10] This case study is a prime example of how a subtle isosteric replacement can yield substantial gains in biological efficacy.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a fertile ground for drug discovery. The inherent properties of the morpholine ring, combined with strategic substitutions, provide a robust platform for developing potent and selective modulators of diverse biological targets. The case studies presented herein underscore the importance of rational analog design, whether through substituent modification or fundamental changes to the core ring structure like sila-substitution.

Future research should continue to explore novel synthetic methodologies to access increasingly complex and diverse morpholine analogs. The application of these building blocks in areas beyond oncology and infectious disease, such as in neurodegenerative disorders and metabolic diseases, holds considerable promise.[5] As our understanding of structure-activity relationships deepens, these versatile scaffolds will undoubtedly continue to be a source of innovative clinical candidates.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Constrained Amino Acids in Peptide Design: Sculpting Function Through Rigidity

Abstract

Peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation. The strategic incorporation of conformationally constrained amino acids has emerged as a powerful tool to overcome these limitations. By restricting the peptide backbone's rotational freedom, these modified residues pre-organize the peptide into a bioactive conformation, enhancing its stability, target affinity, and cell permeability. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of constrained amino acids in modern peptide design for researchers, scientists, and drug development professionals. We will explore the diverse landscape of constrained amino acids, delve into their synthesis and conformational effects, and showcase their transformative impact on the development of next-generation peptide therapeutics.

The Rationale for Conformational Constraint in Peptide Therapeutics

Natural peptides are often highly flexible molecules, readily adopting a multitude of conformations in solution.[1][2] This conformational dynamism, while crucial for their diverse biological roles, presents significant challenges for their development as therapeutic agents. The bioactive conformation, the specific three-dimensional structure a peptide adopts to bind its target, is often a minor component of this conformational ensemble. This leads to a high entropic penalty upon binding, resulting in lower binding affinity.[3][4] Furthermore, the flexible nature of linear peptides makes them susceptible to enzymatic degradation by proteases, leading to a short plasma half-life.[5][6]

Constraining the peptide's structure can address these limitations by "locking" it into a conformation that is closer to the bioactive form.[2][4] This pre-organization reduces the entropic cost of binding, leading to enhanced affinity and selectivity for the target.[3] Moreover, a more rigid structure can sterically hinder the approach of proteases, thereby improving the peptide's metabolic stability and in vivo half-life.[2][5]

The core advantages of incorporating constrained amino acids in peptide design are summarized below:

| Feature | Consequence of Conformational Constraint |

| Enhanced Binding Affinity | Pre-organization into the bioactive conformation reduces the entropic penalty of binding.[3] |

| Improved Metabolic Stability | Increased resistance to proteolytic degradation due to a more rigid structure.[2][5] |

| Increased Target Selectivity | A well-defined conformation can lead to more specific interactions with the target receptor. |

| Enhanced Cell Permeability | Certain constraints can improve a peptide's ability to cross cell membranes.[2] |

| Access to "Undruggable" Targets | Constrained peptides can effectively target large, flat protein-protein interaction surfaces that are challenging for small molecules.[2][7] |

A Lexicon of Constrained Amino Acids: Building Blocks for Rigidity

The toolkit for introducing conformational constraints into peptides is vast and ever-expanding. These specialized amino acids can be broadly categorized based on the nature of the constraint.

α,α-Disubstituted Amino Acids

One of the most widely employed strategies to restrict peptide backbone flexibility is the use of α,α-disubstituted amino acids.[8][9] In these analogs, the hydrogen atom at the α-carbon is replaced by an alkyl group or other substituents, which sterically hinders rotation around the φ (phi) and ψ (psi) dihedral angles.[5]

A seminal example is α-aminoisobutyric acid (Aib) , which strongly promotes the formation of 310-helical structures.[10] The two methyl groups on the α-carbon severely restrict its conformational freedom, favoring helical conformations.[5] Other α,α-disubstituted amino acids, such as those with cyclic side chains, can induce different secondary structures. For instance, peptides composed of chiral α-ethylated α,α-disubstituted amino acids tend to adopt a fully extended C5-conformation.[9][11]

N-Alkylated Amino Acids

N-alkylation of the peptide backbone, particularly N-methylation, is another effective method to introduce conformational constraints. This modification reduces the conformational flexibility and can also enhance proteolytic stability.[5] The presence of an N-alkyl group can favor specific cis/trans-amide bond conformations, influencing the overall peptide structure.

Cyclic Amino Acids

Incorporating the amino acid side chain into a cyclic structure that also involves the backbone is a powerful way to impose rigidity. Proline is a naturally occurring example of an imino acid that restricts the φ angle. Synthetic cyclic amino acids, such as azacycloalkane amino acids, offer a versatile platform for mimicking various peptide secondary structures.[12] These constrained building blocks can be designed to favor specific turn or helical conformations.

Bridged and Stapled Peptides

Beyond single amino acid modifications, covalent cross-linking of amino acid side chains can impose global conformational constraints. Peptide "stapling" involves introducing a covalent bridge, often a hydrocarbon staple, between two amino acid side chains to stabilize an α-helical conformation.[1] This technique has been particularly successful in creating cell-permeable peptides that can target intracellular protein-protein interactions.[2] Other cyclization strategies include the formation of lactam bridges, disulfide bonds, and head-to-tail cyclization.[1][3]

Synthesis of Constrained Amino Acids and Their Incorporation into Peptides

The practical application of constrained amino acids hinges on their efficient synthesis and incorporation into peptide chains.

Synthesis of Constrained Amino Acid Monomers

A variety of synthetic routes have been developed to access these non-canonical amino acids. For instance, sterically constrained symmetrically α,α-disubstituted α-amino acids can be prepared through the homologation of a nucleophilic glycine equivalent.[10] Another approach involves the organocatalytic Michael addition of an aldehyde to a nitroalkene to generate stereochemically defined γ-amino acids with cyclic constraints.[13] The synthesis of noncanonical amino acids with a cyclopropyl backbone has also been reported, providing a means to introduce rigidity and modulate physicochemical properties.[14]

Solid-Phase Peptide Synthesis (SPPS) with Constrained Amino Acids

The incorporation of constrained amino acids into peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS) .[15][16][17][18] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[16][17][18][19]

A typical SPPS cycle for incorporating a constrained amino acid involves the following steps:

-

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide.

-

Activation: Activation of the carboxyl group of the incoming protected constrained amino acid using a coupling reagent.

-

Coupling: Reaction of the activated amino acid with the deprotected N-terminus of the resin-bound peptide to form a new peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support and any side-chain protecting groups are removed.[16] While the incorporation of sterically hindered amino acids can sometimes be challenging, optimized coupling conditions and specialized reagents can facilitate their efficient addition.[20]

Below is a generalized workflow for the solid-phase synthesis of a peptide containing a constrained amino acid.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Conformational Analysis of Constrained Peptides: Deciphering the 3D Structure

Determining the three-dimensional structure of constrained peptides is crucial for understanding their structure-activity relationships and for rational drug design.[21][22] Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the solution-state conformation of peptides.[21][22] Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, provide information about through-bond and through-space connectivities between protons.[23] The Nuclear Overhauser Effect (NOE) is particularly valuable as it provides distance restraints between protons that are close in space, which can be used to calculate the three-dimensional structure of the peptide.[23]

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[24][25][26] This technique can definitively establish the secondary structure and the precise orientation of side chains.[24] The crystal structure can also reveal intermolecular interactions within the crystal lattice, which can provide insights into peptide self-assembly.[27]

Computational Modeling

In conjunction with experimental techniques, computational modeling plays a vital role in designing and analyzing constrained peptides.[28][29][30] Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a peptide and to predict its preferred solution structure.[30] Computational tools like Rosetta are employed for the de novo design of constrained peptides with specific topologies.[31] These methods allow for the exploration of a vast sequence and conformational space to identify promising candidates for experimental validation.[29]